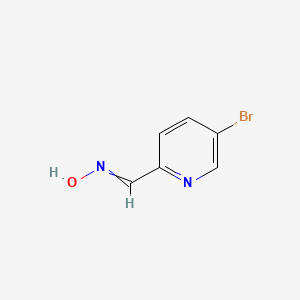
5-bromopicolinaldehyde oxime
Descripción general
Descripción
5-Bromopicolinaldehyde oxime: is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of picolinaldehyde, where the aldehyde group is converted to an oxime and a bromine atom is substituted at the 5-position of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in a mixture of methanol and water at room temperature for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Oxidation Reactions
The oxime group undergoes oxidation under controlled conditions:
-
Oxidative Deoximation :
Treatment with N-bromophthalimide (NBPI) in acetone/water (10:1 v/v) at room temperature selectively regenerates the parent aldehyde, 5-bromopicolinaldehyde, with yields up to 91% (Table 1). This method avoids overoxidation to carboxylic acids .
Mechanism : NBPI abstracts a proton from the oxime, forming a nitroso intermediate that hydrolyzes to the aldehyde.Oxime Reagent Conditions Product (Yield) 5-Bromopicolinaldehyde oxime NBPI Acetone/H₂O, RT 5-Bromopicolinaldehyde (91%) -
Oxidation to Nitriles :
Strong oxidizing agents (e.g., KMnO₄) convert the oxime to 5-bromopicolinonitrile, though this pathway is less selective.
Reduction Reactions
Hydrogenation of the oxime group proceeds via distinct pathways:
-
Catalytic Hydrogenation :
Using Ru catalysts (e.g., RuCl₃) with DBU as a base under H₂ (50 bar) reduces the oxime to 5-bromopicolylamine. The reaction favors the hydroxylamine pathway, minimizing nitrile formation (Table 2) .
Mechanism :-
Path A: Direct hydrogenation of oxime → hydroxylamine → amine.
-
Path B: Dehydration to nitrile → hydrogenation to imine → amine.
Path A dominates with nitrogenous bases (e.g., DBU), achieving >89% selectivity.
Catalyst Base Pressure (H₂) Selectivity (%) TOF (h⁻¹) RuCl₃ DBU 50 bar 89 575 -
-
Reduction to Amines :
LiAlH₄ in anhydrous THF reduces the oxime to 5-bromopicolylamine (67% yield).
Substitution Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
-
Sonogashira Coupling :
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI yields alkynyl derivatives (Table 3).
Example :
Substrate Nucleophile Catalyst Product Yield (%) This compound Phenylacetylene Pd(PPh₃)₄/CuI 74
Beckmann Rearrangement
Under acidic conditions (e.g., H₂SO₄), the oxime rearranges to 5-bromo-2-pyridylamide (Table 4) .
Mechanism :
-
Protonation of the oxime hydroxyl.
-
Migration of the pyridyl group to the adjacent nitrogen.
-
Hydrolysis to the amide.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 60°C, 6 h | 5-Bromo-2-pyridylamide | 68 |
Complexation with Metal Ions
The oxime acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
Example :
These complexes exhibit catalytic activity in oxidation and coupling reactions.
Hydrolysis and Rearrangement
In aqueous acidic or basic media, the oxime hydrolyzes to 5-bromopicolinaldehyde and hydroxylamine . Competing pathways include:
-
Beckmann Rearrangement (dominant in H₂SO₄).
-
Nitrile Formation (favored by dehydration at elevated temperatures).
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromopicolinaldehyde oxime is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in the synthesis of ligands for coordination chemistry .
Biology and Medicine: In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This makes them potential candidates for antidotes against nerve agents and pesticides .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may have applications as intermediates in the production of more complex molecules .
Mecanismo De Acción
The mechanism of action of 5-bromopicolinaldehyde oxime involves its ability to form stable complexes with metal ions, which can be utilized in coordination chemistry . Additionally, as an oxime, it can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oximes used as antidotes .
Comparación Con Compuestos Similares
5-Bromopicolinaldehyde: The parent compound without the oxime group.
Picolinaldehyde oxime: The oxime derivative without the bromine substitution.
5-Bromo-2-pyridinecarboxaldehyde: Another brominated derivative of picolinaldehyde.
Uniqueness: 5-Bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H |
Clave InChI |
REIWTWVVFCFHCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C=NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














